5-Azetidin-3-yl-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has delved into the synthesis and characterization of compounds incorporating the 1,2,4-oxadiazole moiety, demonstrating varied chemical reactions and potential for further modification. The study by Okuda et al. (2012) highlighted the reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride, resulting in rearranged cyclization products, indicating the versatility of these compounds in chemical synthesis Polycyclic N‐Heterocyclic Compounds, Part 72. Similarly, Hemming et al. (2013) described the synthesis of 1,2,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes, demonstrating the potential for 1,2,4-oxadiazoles in medicinal chemistry and materials sciences 1,2,4-Oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes.
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds containing the 1,2,4-oxadiazole unit. Sanjeeva et al. (2021) designed, synthesized, and characterized benzofuran-oxadiazole hybrids, assessing their antimicrobial activity, which underscores the potential therapeutic applications of these compounds Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Desai and Dodiya (2014) also synthesized azetidinone derivatives with a focus on their antimicrobial screening, further illustrating the biomedical relevance of these chemical structures Synthesis, characterization and in vitro antimicrobial screening of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives.
Pharmacological Evaluation
The investigation into the pharmacological potential of these compounds extends beyond antimicrobial activities. Taha et al. (2016) synthesized a series of derivatives for α-glucosidase inhibitory activities, highlighting their potential in managing hyperglycemia Synthesis, molecular docking and α-glucosidase inhibition of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles. This suggests a promising avenue for the development of new therapeutic agents targeting metabolic disorders.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-2-11-8(3-4-17-11)5-9(1)12-15-13(18-16-12)10-6-14-7-10;/h1-2,5,10,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMIAPGKGYGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=N3)C4CNC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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